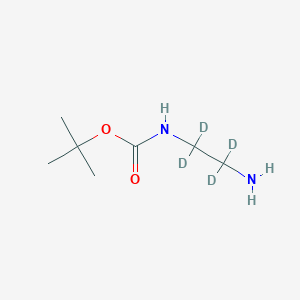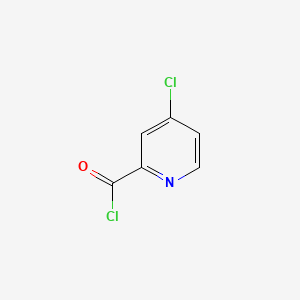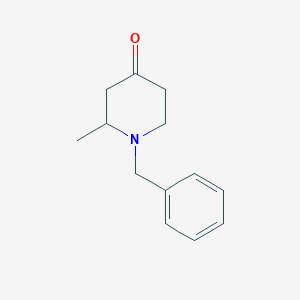
2-Ethynylquinoxaline
概要
説明
2-Ethynylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are bicyclic compounds containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of an ethynyl group at the second position of the quinoxaline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylquinoxaline typically involves the reaction of quinoxaline derivatives with ethynylating agents. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated quinoxaline with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the industrial production process more sustainable .
化学反応の分析
Types of Reactions: 2-Ethynylquinoxaline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the electrophile used.
科学的研究の応用
2-Ethynylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of 2-Ethynylquinoxaline and its derivatives involves interaction with specific molecular targets and pathways. For example, in medicinal chemistry, quinoxaline derivatives have been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell proliferation and DNA replication, respectively. The ethynyl group can enhance the binding affinity and specificity of the compound to its target, leading to improved therapeutic efficacy .
類似化合物との比較
Quinoxaline: The parent compound without the ethynyl group.
2-Methylquinoxaline: A derivative with a methyl group at the second position.
2-Phenylquinoxaline: A derivative with a phenyl group at the second position.
Comparison: 2-Ethynylquinoxaline is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs. The ethynyl group also enhances the compound’s ability to participate in π-π interactions, which can be beneficial in materials science applications .
特性
IUPAC Name |
2-ethynylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBXCMSDHQSXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440967 | |
| Record name | 2-ethynylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98813-70-8 | |
| Record name | 2-ethynylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


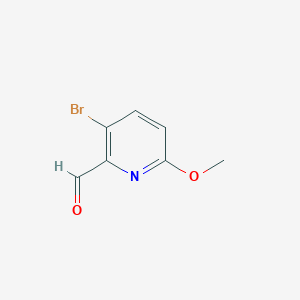


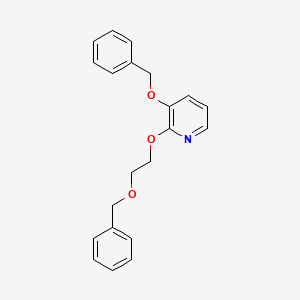
![2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran](/img/structure/B1278910.png)

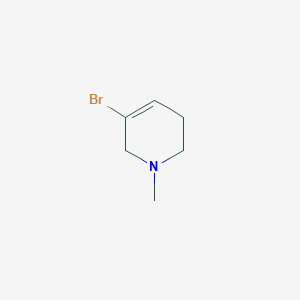
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)


